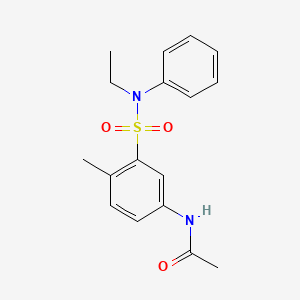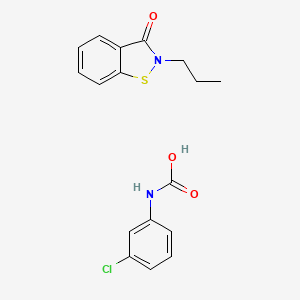
(1,1'-Biphenyl)-3-ol, 3',4,4',6-tetrachloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1’-Biphenyl)-3-ol, 3’,4,4’,6-tetrachloro- is a chlorinated biphenyl derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-3-ol, 3’,4,4’,6-tetrachloro- typically involves the chlorination of biphenyl compounds. The process may include:
Starting Material: Biphenyl or a biphenyl derivative.
Chlorination: Using chlorine gas or other chlorinating agents under controlled conditions.
Hydroxylation: Introducing the hydroxyl group (-OH) at the desired position, often through a reaction with a hydroxylating agent.
Industrial Production Methods
Industrial production methods may involve large-scale chlorination and hydroxylation processes, utilizing reactors and continuous flow systems to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can remove chlorine atoms or reduce the hydroxyl group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution may produce various biphenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst or catalyst precursor in organic reactions.
Material Science: Incorporated into polymers or other materials for enhanced properties.
Biology
Biochemical Studies: Investigated for its interactions with biological molecules and potential effects on cellular processes.
Medicine
Pharmacology: Explored for potential therapeutic applications, including anti-inflammatory or anticancer properties.
Industry
Manufacturing: Utilized in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which (1,1’-Biphenyl)-3-ol, 3’,4,4’,6-tetrachloro- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Polychlorinated Biphenyls (PCBs): Similar in structure but may have different chlorine substitution patterns.
Biphenyl Derivatives: Compounds with various functional groups attached to the biphenyl core.
Uniqueness
(1,1’-Biphenyl)-3-ol, 3’,4,4’,6-tetrachloro- is unique due to its specific pattern of chlorination and the presence of a hydroxyl group, which may confer distinct chemical and biological properties.
Properties
CAS No. |
51026-02-9 |
|---|---|
Molecular Formula |
C12H6Cl4O |
Molecular Weight |
308.0 g/mol |
IUPAC Name |
2,4-dichloro-5-(3,4-dichlorophenyl)phenol |
InChI |
InChI=1S/C12H6Cl4O/c13-8-2-1-6(3-10(8)15)7-4-12(17)11(16)5-9(7)14/h1-5,17H |
InChI Key |
WREYPJMQIYUDMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2Cl)Cl)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


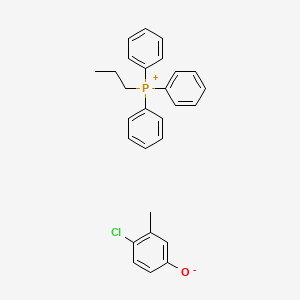
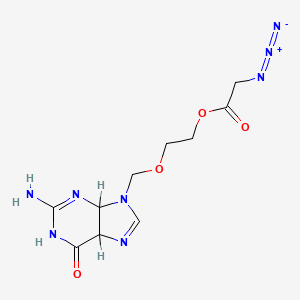
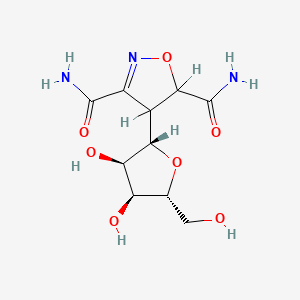
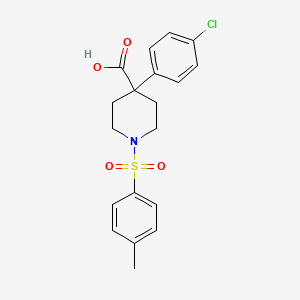
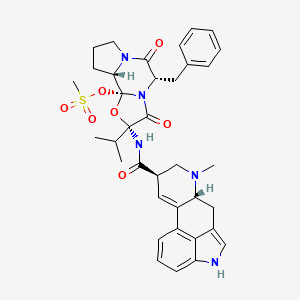
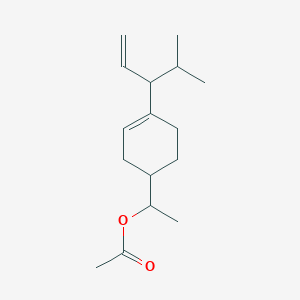
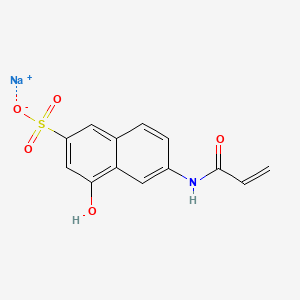
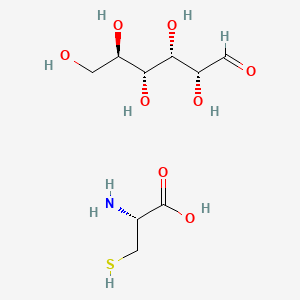

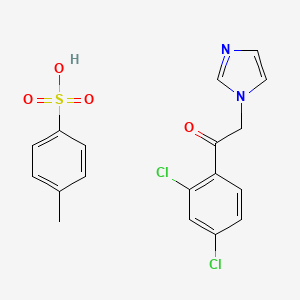
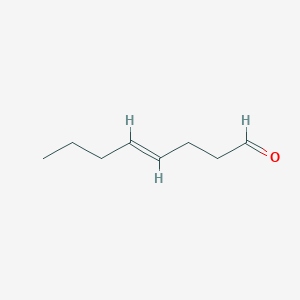
![2,2'-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL]](/img/structure/B12691156.png)
